molecular formula C7H9N3O2 B13835530 5-Hydroxy-2-methylpyridine-4-carbohydrazide CAS No. 28596-46-5

5-Hydroxy-2-methylpyridine-4-carbohydrazide

Cat. No.: B13835530
CAS No.: 28596-46-5
M. Wt: 167.17 g/mol
InChI Key: KQBHHNXKKFJQSD-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylpyridine-4-carbohydrazide is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylpyridine-4-carbohydrazide typically involves the reaction of 5-Hydroxy-2-methylpyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylpyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Hydroxy-2-methylpyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylpyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methylpyridine: A precursor in the synthesis of 5-Hydroxy-2-methylpyridine-4-carbohydrazide.

    2-Methylpyridine-4-carbohydrazide: A similar compound lacking the hydroxyl group at the 5-position.

    3-Hydroxy-2-methylpyridine-4-carbohydrazide: A positional isomer with the hydroxyl group at the 3-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carbohydrazide groups allow for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

28596-46-5

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5-hydroxy-2-methylpyridine-4-carbohydrazide

InChI

InChI=1S/C7H9N3O2/c1-4-2-5(7(12)10-8)6(11)3-9-4/h2-3,11H,8H2,1H3,(H,10,12)

InChI Key

KQBHHNXKKFJQSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)O)C(=O)NN

Origin of Product

United States

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